3-Acetyl-5-phenylisoxazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

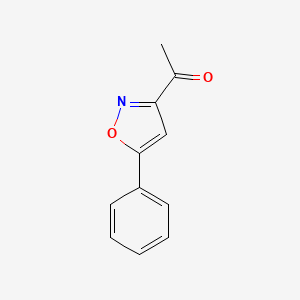

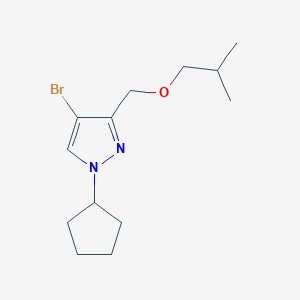

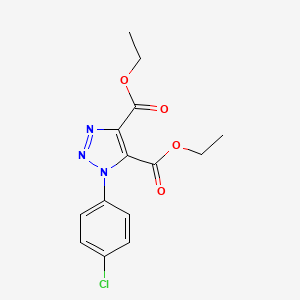

3-Acetyl-5-phenylisoxazole is a chemical compound with the formula C11H9NO2 and a molecular weight of 187.1947 . It is a member of the isoxazole family, which are five-membered heterocyclic compounds commonly found in many commercially available drugs .

Molecular Structure Analysis

The molecular structure of 3-Acetyl-5-phenylisoxazole includes a total of 24 bonds. There are 15 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 1 double bond, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 aromatic ketone, and 1 isoxazole .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Acetyl-5-phenylisoxazole are largely determined by its molecular structure. It has a molecular weight of 187.1947 and consists of 11 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .科学的研究の応用

Antiproliferative Activities in Cancer Treatment

3-Acetyl-5-phenylisoxazole derivatives have shown promising results in cancer research. Specifically, certain derivatives like 3-acetyl-2-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole have demonstrated significant antiproliferative activities against cancer cells. These compounds were synthesized and their structures verified through various analytical methods. Their effectiveness was particularly notable against PC3 cells, with several compounds exhibiting high antiproliferative activity (Jin et al., 2006)(Jin et al., 2006).

Synthetic Chemistry and Pharmaceutical Applications

The compound 3-Acetyl-5-phenylisoxazole is used as a precursor in the synthesis of various pharmacologically relevant compounds. It has been utilized in the preparation of substances like 3-oxobutyronitrile and 3-vinyl-(5-methyl isoxazolyl) ketone. These derivatives are significant in the context of pharmaceutical chemistry and the development of new drugs (Sauers & Arnum, 2003)(Sauers & Arnum, 2003).

Development of Antifungal and Insecticidal Compounds

Research into 1-acetyl-3,-5-diarylpyrazolines, which are closely related to 3-Acetyl-5-phenylisoxazole, has shown that these compounds have a broad spectrum of biological activities including fungicidal and insecticidal properties. The introduction of certain pharmacophores into these compounds enhances their fungicidal and insecticidal activities, suggesting potential applications in agriculture and pest control (Zhao et al., 2008)(Zhao et al., 2008).

Potential in Catalysis and Synthetic Methods

The synthesis of isoxazoles, including 3,5-disubstituted variants, often involves the use of 3-Acetyl-5-phenylisoxazole. Catalytic condensation methods using copper/base catalytic systems have been developed, showcasing the versatility of 3-Acetyl-5-phenylisoxazole in synthetic chemistry. This also underscores its importance in the development of new catalytic methods (Baglieri et al., 2016)(Baglieri et al., 2016).

Exploration in Xanthine Oxidase Inhibition

Research on 5-phenylisoxazole-3-carboxylic acid derivatives, related to 3-Acetyl-5-phenylisoxazole, has indicated potential in the inhibition of xanthine oxidase. This enzyme is a target in the treatment of gout, making these derivatives significant in medicinal chemistry (Wang et al., 2010)(Wang et al., 2010).

作用機序

将来の方向性

The future directions in the field of isoxazole research are likely to focus on the development of new synthetic strategies, particularly eco-friendly, metal-free routes . There is also significant interest in exploring the diverse biological activities of isoxazole derivatives and their potential applications in drug discovery .

特性

IUPAC Name |

1-(5-phenyl-1,2-oxazol-3-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-8(13)10-7-11(14-12-10)9-5-3-2-4-6-9/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWBLJVQLPPKWSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NOC(=C1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[(2-oxo-2-piperidin-1-ylethyl)thio]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B2594272.png)

![6-ethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2594279.png)

![Ethyl 2-[3-(trifluoromethyl)phenyl]ethanecarboximidate hydrochloride](/img/structure/B2594281.png)

![N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2594283.png)

![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3-fluorobenzamide](/img/structure/B2594291.png)